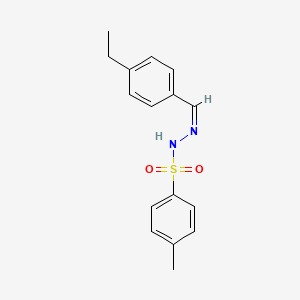![molecular formula C21H17ClN2O3 B5912746 N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5912746.png)
N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide, also known as 2-Cl-N-(2-furyl)-N-(phenylmethyl)-2-benzamide (FC-11), is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of FC-11 is not fully understood. However, it has been suggested that FC-11 may exert its therapeutic effects through the inhibition of specific enzymes or proteins involved in various cellular processes. For example, in anticancer research, FC-11 has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression and cell cycle progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FC-11 are still being investigated. However, it has been suggested that FC-11 may affect various cellular processes, including cell proliferation, apoptosis, and gene expression. In anticancer research, FC-11 has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In antifungal research, FC-11 has been found to inhibit the growth of Candida albicans and Aspergillus fumigatus. In antibacterial research, FC-11 has been shown to inhibit the growth of Staphylococcus aureus and Streptococcus pneumoniae.
Advantages and Limitations for Lab Experiments
FC-11 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent therapeutic effects in various fields of research. However, FC-11 also has some limitations. Its mechanism of action is not fully understood, and more research is needed to fully characterize its biochemical and physiological effects. Additionally, FC-11 may exhibit toxicity or side effects in vivo, which may limit its therapeutic applications.
Future Directions
There are several future directions for research on FC-11. One direction is to investigate its potential therapeutic applications in other fields, such as antiviral or anti-inflammatory research. Another direction is to further characterize its mechanism of action and biochemical and physiological effects. Additionally, more research is needed to determine the safety and toxicity of FC-11 in vivo, which will be important for its potential clinical applications.
Synthesis Methods
The synthesis of FC-11 involves the reaction of 2-chlorobenzoyl chloride with N-(benzylcarbamoyl)-2-furylprop-2-enamide in the presence of triethylamine and dichloromethane. This reaction produces FC-11 as a white solid with a yield of approximately 60%. The purity of FC-11 can be increased through recrystallization in ethanol.
Scientific Research Applications
FC-11 has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticancer, antifungal, and antibacterial properties. In anticancer research, FC-11 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and increase the efficacy of chemotherapy. In antifungal research, FC-11 has been found to inhibit the growth of Candida albicans and Aspergillus fumigatus. In antibacterial research, FC-11 has been shown to inhibit the growth of Staphylococcus aureus and Streptococcus pneumoniae.
properties
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-18-11-5-4-10-17(18)20(25)24-19(13-16-9-6-12-27-16)21(26)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,23,26)(H,24,25)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCVUYWGGSGWJH-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-Benzyl-2-[(2-chlorophenyl)formamido]-3-(furan-2-YL)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912663.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912671.png)
![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5912679.png)
![N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5912693.png)
![2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5912698.png)
![5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912704.png)

![5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912720.png)


![methyl 4-(2,3-dimethoxybenzylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5912735.png)

![1-[(5-nitro-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912755.png)
![1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912756.png)